molecular formula C15H13N3O B12611260 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole CAS No. 918890-10-5

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B12611260
CAS No.: 918890-10-5
M. Wt: 251.28 g/mol
InChI Key: UNFWSGKOVHMDDB-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and oxazole Benzimidazole is known for its broad range of biological activities, while oxazole is recognized for its role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Formation: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the oxazole and benzimidazole rings through a suitable linker, such as a propargyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole or oxazole rings.

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which also contain the benzimidazole ring.

    Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which feature the oxazole ring.

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to its combined structural features of benzimidazole and oxazole, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that includes the reaction of 5-methyl-isoxazole derivatives with propynyl-substituted benzimidazoles. The compound typically forms colorless crystals, with the molecular formula C17H19N3OC_{17}H_{19}N_3O .

Crystallographic Data:
The crystal structure reveals a twisted conformation of the benzodiazole moiety, with weak C—H⋯N hydrogen bonds contributing to the stability of the crystal lattice. The arrangement of molecules forms sheets parallel to specific crystallographic planes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including our compound of interest. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound exhibits promising activity against lung cancer cell lines, suggesting a need for further optimization to enhance selectivity and reduce toxicity to normal cells .

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular proliferation pathways. It has been observed that compounds with similar structures often inhibit key enzymes or disrupt cellular signaling pathways crucial for cancer cell survival .

Other Biological Activities

In addition to antitumor effects, benzimidazole derivatives have shown activity against protozoan infections. For instance, related compounds have been tested against Trypanosoma cruzi and Trichomonas vaginalis, indicating a broader spectrum of biological activity beyond just anticancer properties .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Study on Lung Cancer Cell Lines : A series of benzimidazole derivatives were tested for their cytotoxicity against A549, HCC827, and NCI-H358 cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
  • Inhibition of β-glucuronidase : A study evaluated various benzimidazole derivatives for their ability to inhibit β-glucuronidase, an enzyme linked to several pathophysiological processes, including cancer progression. Some compounds exhibited IC50 values lower than standard inhibitors .

Properties

CAS No.

918890-10-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-methyl-3-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H13N3O/c1-3-8-18-14-7-5-4-6-13(14)16-15(18)10-12-9-11(2)19-17-12/h1,4-7,9H,8,10H2,2H3

InChI Key

UNFWSGKOVHMDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

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